1-Cyclopropyl-2-fluoro-3-methylbenzene

Description

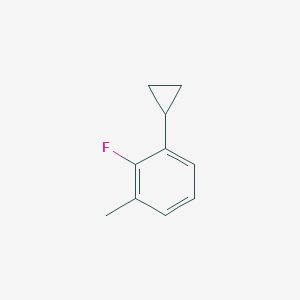

1-Cyclopropyl-2-fluoro-3-methylbenzene is a substituted benzene derivative featuring three distinct substituents: a cyclopropyl group at position 1, a fluorine atom at position 2, and a methyl group at position 3. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.21 g/mol. The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar structure, while the fluorine atom exerts strong electron-withdrawing inductive effects. The methyl group contributes modest electron-donating characteristics via hyperconjugation.

Properties

Molecular Formula |

C10H11F |

|---|---|

Molecular Weight |

150.19 g/mol |

IUPAC Name |

1-cyclopropyl-2-fluoro-3-methylbenzene |

InChI |

InChI=1S/C10H11F/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6H2,1H3 |

InChI Key |

WCYVHXQXPXMBCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a reduction process . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an acyl chloride to introduce the cyclopropyl group onto the benzene ring. Subsequent fluorination and methylation steps can be carried out using appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring reacts with electrophiles to form substituted products.

Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like hydrogen (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 1-cyclopropyl-2-bromo-3-methylbenzene, while oxidation can produce cyclopropyl-2-fluoro-3-methylbenzoquinone.

Scientific Research Applications

1-Cyclopropyl-2-fluoro-3-methylbenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The compound’s benzene ring can act as a nucleophile, attacking electrophiles to form substituted products.

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic profiles of analogous benzene derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine (in the target compound) and chlorine/bromine (in analogs) dominate reactivity patterns. Fluorine’s smaller size minimizes steric interference compared to bulkier halogens.

- Steric Effects: The cyclopropyl group in the target compound imposes greater steric hindrance than linear substituents like ethynyl or sulfanyl groups.

- Synergistic Effects: The proximity of fluorine (position 2) and methyl (position 3) in the target compound may create localized electron-deficient and electron-rich regions, influencing regioselectivity in reactions.

Physicochemical Properties

Insights:

- The target compound’s solubility is expected to be lower than methoxy-containing analogs but higher than fully halogenated derivatives.

- Cyclopropyl’s strain energy (~27 kcal/mol) may enhance reactivity in ring-opening or addition reactions compared to unstrained analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.